3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole
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Overview
Description
3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzhydryl group and an o-tolyloxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Benzhydryl chloride, o-tolyl alcohol, and hydroxylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Temperature and Pressure: Control of temperature and pressure to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzhydryl-5-(p-tolyloxy)-4,5-dihydroisoxazole: Similar structure with a p-tolyloxy group instead of o-tolyloxy.
3-Benzhydryl-5-(m-tolyloxy)-4,5-dihydroisoxazole: Similar structure with an m-tolyloxy group instead of o-tolyloxy.
Uniqueness
The uniqueness of 3-Benzhydryl-5-(o-tolyloxy)-4,5-dihydroisoxazole lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89249-62-7 |
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Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-benzhydryl-5-(2-methylphenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C23H21NO2/c1-17-10-8-9-15-21(17)25-22-16-20(24-26-22)23(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22-23H,16H2,1H3 |
InChI Key |
OKZDAIQQEIBFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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